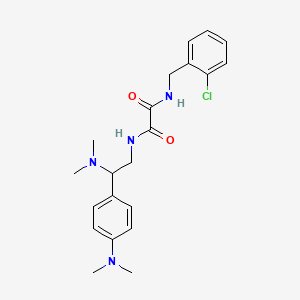

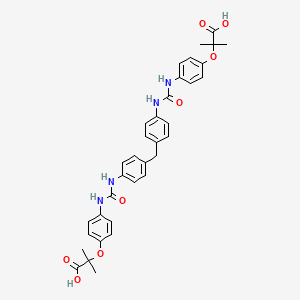

![molecular formula C20H22N4O B2508111 1-环丙基-1-(咪唑并[1,2-a]吡啶-3-基甲基)-3-苯乙基脲 CAS No. 1448050-95-0](/img/structure/B2508111.png)

1-环丙基-1-(咪唑并[1,2-a]吡啶-3-基甲基)-3-苯乙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through a base-promoted cyclization of protected N-propargylaminopyridines. This method is efficient and produces the heterocyclic products in moderate to good yields. The reaction conditions typically involve a small excess of base and are carried out at room temperature or slightly above. The substituents on the pyridine ring influence the cyclization process due to their stereoelectronic properties .

Another approach to synthesizing imidazo[1,2-a]pyridine derivatives involves a multi-step process starting from commercially available 2-amino pyridine. This method includes alkylation/cyclization steps followed by selective chlorination and tandem Suzuki cross-coupling/hydrolysis reactions to afford the cyclopropane derivatives. The reaction conditions and catalysts for the Suzuki cross-coupling/hydrolysis have been studied to optimize the synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea is not provided, related compounds such as 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole have been synthesized and characterized. Techniques such as IR, NMR, and UV-vis spectroscopy, along with single-crystal X-ray diffraction, have been employed to determine the solid-state structure. Quantum chemical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) methods have been performed to predict and support the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are influenced by the nature of the substituents and the reaction conditions. The base-promoted cyclization and the Suzuki cross-coupling/hydrolysis are key reactions that lead to the formation of the desired heterocyclic compounds. The efficiency and selectivity of these reactions are crucial for obtaining high yields and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are determined by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and stability. Spectroscopic techniques provide insights into the electronic and structural characteristics of these compounds. Theoretical calculations complement the experimental data and can predict properties such as electronic transitions and molecular vibrations .

科学研究应用

合成和表征

化合物1-环丙基-1-(咪唑并[1,2-a]吡啶-3-基甲基)-3-苯乙基脲代表了一类咪唑并[1,2-a]吡啶衍生物,这些衍生物因其合成和化学表征而得到广泛研究。例如,已经开发出一种制备多功能咪唑并[1,2-a]吡啶羧酸衍生物的方法,展示了该化合物作为合成化学前体的潜力。这种方法涉及多步合成,从 2-氨基吡啶开始,通过烷基化/环化、氯化和铃木交叉偶联/水解过程,得到环丙烷衍生物。此类研究强调了该化合物在开发新型合成路线和方法中的相关性 (杜辉瑞,2014)。

催化应用

研究还探讨了咪唑并[1,2-a]吡啶衍生物的催化应用。例如,使用衍生自咪唑并[1,2-a]吡啶的咪唑鎓盐合成了具有磺化 N-杂环卡宾配体的水溶性金(I) 和金(III) 络合物。这些络合物作为 γ-炔酸的分子内环化催化剂表现出高活性和选择性,并且可循环利用,在温和条件下生成烯醇内酯。在环异构化反应过程中没有竞争性水化反应,这突出了该络合物在合成有机化学中的效率和潜力 (Eder Tomás‐Mendivil 等,2013)。

药物化学应用

咪唑并[1,2-a]吡啶骨架,包括 1-环丙基-1-(咪唑并[1,2-a]吡啶-3-基甲基)-3-苯乙基脲等衍生物,已被确认为一种重要的“药物偏见”骨架,因为它在药物化学中具有广泛的应用。这些化合物已被研究其抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥、抗微生物、抗病毒、抗糖尿病和质子泵抑制剂活性。它们在各种上市制剂中的表现例证了它们作为治疗剂的潜力。持续的结构修饰旨在开发新型治疗剂,突出了该骨架在药物发现中的多功能性和重要性 (A. Deep 等,2016)。

属性

IUPAC Name |

1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-20(21-12-11-16-6-2-1-3-7-16)24(17-9-10-17)15-18-14-22-19-8-4-5-13-23(18)19/h1-8,13-14,17H,9-12,15H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRGGNZZJPLTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

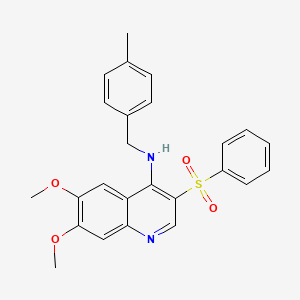

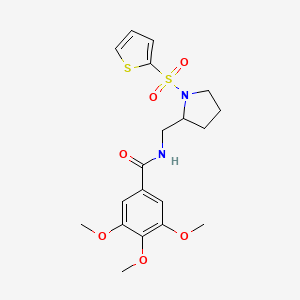

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

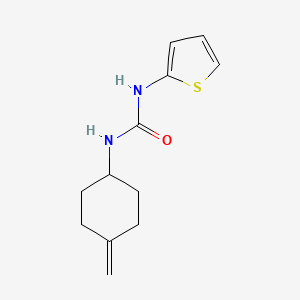

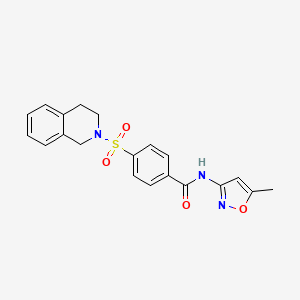

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

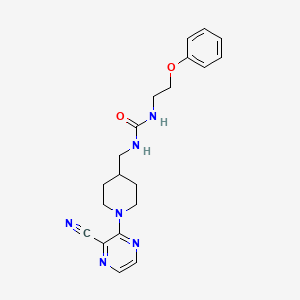

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)